Enfuvirtide - 159519-65-0

Enfuvirtide

Catalog Number: EVT-242559
CAS Number: 159519-65-0
Molecular Formula: C204H301N51O64
Molecular Weight: 4492 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enfuvirtide is a synthetic peptide classified as a fusion inhibitor, representing the first drug in a new class of antiretrovirals. [] It plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, where it serves as a valuable tool for studying viral entry mechanisms and developing novel therapeutic strategies. [, ]

Future Directions
  • Improving the delivery and formulation: Enfuvirtide's peptide nature necessitates subcutaneous injection, leading to injection site reactions and adherence challenges. [, , ] Developing novel formulations or delivery systems that overcome these limitations and improve patient convenience is an important research focus.
  • Developing next-generation fusion inhibitors: While enfuvirtide demonstrates efficacy, resistance development remains a concern. [, ] Research efforts are focused on designing new fusion inhibitors with improved resistance profiles and potentially broader activity against different HIV-1 subtypes or other viruses.
  • Exploring combination therapies: Enfuvirtide is typically used in combination with other antiretroviral agents. [, , ] Further research is needed to optimize combination therapies involving enfuvirtide and other antiretroviral drugs, including new entry inhibitors, to achieve sustained viral suppression and limit the emergence of resistance.

T-649

Compound Description: T-649 is a peptide fusion inhibitor, like Enfuvirtide, that targets the HIV-1 gp41 protein to prevent viral entry into host cells [].

Enfuvirtide Metabolite

Compound Description: This compound is a metabolic byproduct of Enfuvirtide produced within the body. Its specific structure is not extensively discussed in the provided papers, but it's detectable in plasma alongside the parent drug [, ].

Relevance: Understanding the metabolite's pharmacokinetic profile is crucial for assessing Enfuvirtide's overall efficacy and safety. Research indicates the metabolite's pharmacokinetics are impacted similarly to Enfuvirtide by factors like rifampicin co-administration, implying shared metabolic pathways [].

Saquinavir

Compound Description: Saquinavir is a protease inhibitor used in combination antiretroviral therapy for HIV. It's often boosted with low-dose ritonavir to enhance its pharmacokinetic profile [].

Relevance: The research demonstrates that co-administration of ritonavir-boosted saquinavir does not significantly alter the pharmacokinetics of Enfuvirtide, indicating the possibility of their safe and effective co-use in HIV treatment regimens [].

Ritonavir

Compound Description: Ritonavir is an HIV protease inhibitor frequently used at low doses to boost the concentrations of other protease inhibitors, including saquinavir, by inhibiting their metabolism [].

Relevance: Studies revealed that while ritonavir alone might slightly increase Enfuvirtide exposure, this increase is not considered clinically significant []. Therefore, dosage adjustments for Enfuvirtide are not warranted when co-administered with ritonavir or ritonavir-boosted protease inhibitors [].

Raltegravir

Compound Description: Raltegravir, unlike Enfuvirtide, is an integrase inhibitor, representing a different class of antiretrovirals. It acts by inhibiting HIV integrase, preventing viral DNA integration into the host cell genome [].

Relevance: Clinical trials demonstrated that switching from Enfuvirtide to raltegravir in patients with suppressed viral loads was a safe and effective strategy [, ]. This is particularly relevant considering the inconvenience of subcutaneous Enfuvirtide injections and the potential for injection-site reactions [, ].

Overview

Enfuvirtide is a synthetic peptide that serves as an antiretroviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is classified as a fusion inhibitor, which means it prevents the virus from entering human cells by interfering with the fusion of the viral and cellular membranes. Enfuvirtide is notable for being the first drug in its class, approved by the U.S. Food and Drug Administration in 2003 under the brand name Fuzeon.

Source and Classification

Enfuvirtide is derived from a peptide sequence that mimics the C-terminal heptad repeat (HR2) of the HIV-1 envelope glycoprotein. Its classification as a fusion inhibitor places it alongside other antiretroviral agents that target different stages of the viral life cycle. The compound's mechanism of action involves binding to the HR1 region of the viral envelope protein, thereby preventing conformational changes necessary for membrane fusion and viral entry into host cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of enfuvirtide employs a hybrid approach that combines solid-phase peptide synthesis (SPPS) with solution-phase techniques. This method enhances yield and purity compared to traditional synthesis methods. Key steps include:

  1. Solid-Phase Synthesis: Two peptide fragments are synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The N-terminal Fmoc group is deprotected using piperidine, followed by coupling with activated amino acids using coupling agents like DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
  2. Fragment Coupling: After synthesizing the fragments, they are cleaved from the resin and purified. The fragments are then coupled in solution to form the complete enfuvirtide molecule.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), achieving purity levels exceeding 98% .
Molecular Structure Analysis

Structure and Data

Enfuvirtide has a molecular formula of C_37H_48N_6O_9S and a molecular weight of approximately 659.9 g/mol. Its structure consists of 36 amino acids, featuring a unique sequence that allows it to effectively inhibit HIV fusion:

  • Peptide Sequence: YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWFM
  • Structural Characteristics: The peptide exhibits a helical conformation essential for its function as a fusion inhibitor.

The structural integrity of enfuvirtide is critical for its biological activity, as modifications can significantly impact its effectiveness against HIV .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in enfuvirtide synthesis include:

  • Amino Acid Coupling: This reaction involves forming peptide bonds between amino acids under controlled conditions to ensure high yield.
  • Cleavage from Resin: The peptide fragments are cleaved from the solid support using trifluoroacetic acid, which releases the peptides while preserving their integrity.
  • Hydrolysis: Enfuvirtide can undergo hydrolysis under acidic conditions (e.g., with cyanogen bromide), which is used during purification to remove unwanted side products .
Mechanism of Action

Process and Data

Enfuvirtide exerts its antiviral effects by binding to the HR1 region of the HIV envelope glycoprotein, which is crucial for viral entry into host cells. The binding prevents conformational changes necessary for membrane fusion, thereby blocking viral entry:

  1. Binding: Enfuvirtide binds to HR1, stabilizing its structure.
  2. Prevention of Fusion: By inhibiting the conformational changes required for fusion, enfuvirtide effectively stops HIV from entering CD4+ T cells.

This mechanism highlights enfuvirtide's role as a critical component in combination antiretroviral therapy for patients with resistant strains of HIV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Enfuvirtide is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents.
  • Stability: The stability of enfuvirtide can be affected by temperature and pH; it is generally stable under refrigerated conditions but should be protected from light.

The compound's physical properties are essential for formulation into injectable forms used in clinical settings .

Applications

Scientific Uses

Enfuvirtide has several important applications in clinical and research settings:

  1. HIV Treatment: As an approved medication, enfuvirtide is used for treating HIV-infected individuals, particularly those who have developed resistance to other therapies.
  2. Research Tool: In laboratory settings, enfuvirtide serves as a valuable tool for studying HIV entry mechanisms and testing new antiviral compounds.
  3. Biosynthesis Studies: Recent advancements have explored biosynthetic methods for producing enfuvirtide using engineered bacterial systems, demonstrating potential for more efficient production methods .
Introduction to Enfuvirtide as a Therapeutic Peptide

Historical Context of HIV Fusion Inhibitor Development

The genesis of enfuvirtide is inextricably linked to evolving insights into the HIV replication cycle and the limitations of early antiretroviral therapies. Prior to the mid-1990s, HIV treatment relied on drugs targeting viral enzymes—reverse transcriptase and later protease. While highly active antiretroviral therapy (HAART) combining these agents significantly reduced mortality, treatment failure rates remained high, often exceeding 50% within two years, primarily due to the emergence of multidrug-resistant HIV strains [1] [5]. This therapeutic impasse underscored the urgent need for agents with novel mechanisms of action targeting different stages of the viral lifecycle, particularly entry.

Critical foundational work elucidated the structure and function of the HIV envelope glycoproteins, gp120 and gp41. The discovery that the fusion process depended on specific conformational changes within gp41 was pivotal. Researchers identified that the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 assemble into a thermostable six-helix bundle (6-HB) structure during fusion, driving apposition of viral and cellular membranes [1] [4]. This mechanistic understanding suggested that synthetic peptides mimicking regions of gp41 could act as dominant-negative inhibitors, binding to the prehairpin intermediate and preventing 6-HB formation.

Screening peptides derived from gp41 sequences identified DP-178 (later enfuvirtide/T-20) as a potent inhibitor in vitro. Derived from residues 643-678 (gp160 numbering) of the HIV-1LAI strain gp41 CHR domain, this peptide exhibited exceptional inhibitory activity against diverse HIV-1 strains at nanomolar concentrations [5] [6]. Proof-of-concept arrived in 1998 when Kilby et al. demonstrated that continuous intravenous infusion of T-20 induced significant viral load reductions (1.0-1.5 log₁₀) in treatment-experienced patients [1]. This success spurred large-scale manufacturing development—a formidable challenge given the peptide's size and complexity—culminating in the FDA and EMEA approval of enfuvirtide in 2003 based on the pivotal TORO (T-20 vs Optimized Regimen Only) trials. These studies demonstrated significantly superior virological and immunological responses (at 24 and 48 weeks) when enfuvirtide was added to an optimized background regimen (OBR) in heavily treatment-experienced patients with multidrug-resistant HIV [1] [5]. Enfuvirtide's approval marked a paradigm shift, proving that viral entry, particularly the fusion step mediated by gp41, was a viable therapeutic target.

Table 1: Key Milestones in Enfuvirtide Development

YearMilestoneSignificance
Mid-1980s onwardsElucidation of HIV life cycleIdentification of gp41 as a target for fusion inhibition [1]
1992-1994Identification & characterization of DP-178 (T-20)Wild et al. demonstrate potent inhibition of HIV-mediated fusion and infection by synthetic peptide derived from gp41 CHR [1] [5]
1998Phase I Clinical Trial (TRI-001)Kilby et al. report significant viral load suppression in humans, validating viral entry as a therapeutically tractable target [1]
2001-2002Phase II Clinical TrialsEstablish subcutaneous dosing regimen (90mg BID) and confirm antiviral activity & tolerability profile [1]
2003Phase III TORO Trials & Regulatory ApprovalLalezari et al. report superior efficacy of ENF + OBR vs OBR alone in treatment-experienced patients; FDA and EMEA grant approval [1]
Post-2003Clinical Use & Resistance CharacterizationDefines enfuvirtide's role in salvage therapy and maps primary resistance mutations (e.g., G36D/S, V38A/M, N43D) in gp41 HR1 domain [1] [6]

Role of Peptide Mimetics in Antiretroviral Drug Design

Enfuvirtide exemplifies the rational design of peptide mimetic therapeutics, leveraging structural insights from viral proteins to create competitive inhibitors. Its sequence (YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF) corresponds to residues 127-162 of the gp41 HR2 domain but functions as a biomimetic decoy. It binds with high affinity to the transiently exposed HR1 coiled-coil trimer within the gp41 prehairpin intermediate, thereby sterically blocking the subsequent folding step where the endogenous HR2 domain would form the stable 6-HB [1] [6]. This mechanism is distinct from enzyme inhibitors, as it targets a structural transition rather than an enzymatic active site.

A critical structural determinant of enfuvirtide's activity is its C-terminal tryptophan-rich motif (TRM) (WASLWNWF). Deletion studies proved this motif is absolutely essential for antiviral function. Truncated enfuvirtide lacking the TRM (T20-TRM) exhibited no detectable inhibition of HIV-1 fusion, entry, or infection (IC₅₀ >2000 nM vs 5-24 nM for full enfuvirtide) and failed to form a stable α-helical complex with NHR target peptides in circular dichroism assays [2]. The TRM mediates crucial interactions: the hydrophobic tryptophan residues insert into the target cell membrane, anchoring the peptide and increasing its local concentration at the fusion site. This membrane-anchoring function positions enfuvirtide optimally to engage the gp41 prehairpin intermediate [2] [4].

However, enfuvirtide also highlights challenges inherent in first-generation peptide therapeutics. Its relatively low genetic barrier to resistance (requiring only 1-2 mutations in HR1, e.g., G36D/S, V38A/M, N43D) and suboptimal pharmacokinetics necessitating twice-daily subcutaneous injections spurred efforts to design improved peptide mimetics [1] [5]. Second-generation inhibitors like T-1249 (a 39-residue peptide) were designed with broader activity against HIV-1, HIV-2, and SIV, and increased resistance resilience. Biophysical studies revealed T-1249 possesses markedly enhanced membrane affinity compared to enfuvirtide. Di-8-ANEPPS fluorescence assays demonstrated T-1249 decreased the membrane dipole potential of erythrocytes and PBMCs with an 8-fold higher affinity (Kd ~4-8 µM) than enfuvirtide (Kd ~35-62 µM), correlating with its improved antiviral potency [4]. This enhanced membranotropism facilitates faster and stronger binding to the membrane-proximal regions of gp41.

Further innovation focused on lipopeptide engineering to mimic the membrane-targeting function of the TRM more effectively. LP-40 exemplifies this strategy. Created by replacing enfuvirtide's TRM with a C16 fatty acid (palmitic acid) directly conjugated to the C-terminus (sequence: YTSLIHSLIEESQNQQEKNEQELLELDK(C₁₆)), LP-40 exhibited dramatically enhanced binding affinity and inhibitory activity. Remarkably, unlike deep pocket-targeting lipopeptides (e.g., LP-11/LP-19 derived from C34 analogs), LP-40 does not require a flexible linker between the peptide and lipid; linker addition actually reduced its potency, indicating distinct binding modes targeting the N-terminal helices of gp41 [2]. LP-40 also displayed synergistic effects with pocket-binding lipopeptides like LP-11, highlighting the potential for combination fusion inhibitor therapies targeting different sites on gp41 [2]. These advances underscore how enfuvirtide served as the structural blueprint for iterative design, leading to mimetics with improved pharmaceutical properties, potency, and resistance profiles.

Table 2: Structural and Functional Evolution of Enfuvirtide-Derived Peptide Mimetics

PeptideKey Structural FeaturesTarget Site on gp41Mechanistic Advances over Enfuvirtide
Enfuvirtide (T-20)36-mer; Native HR2-derived sequence with C-terminal TRM (WASLWNWF)Membrane-proximal NHR region (site distinct from deep pocket)First-in-class proof-of-concept; Validated fusion inhibition clinically
T-124939-mer; Chimeric sequence incorporating elements from HIV-1, HIV-2, SIV HR2NHR (broader binding interface than enfuvirtide)Higher binding affinity; ~8-fold greater membrane interaction; Broader antiviral activity vs HIV groups & resistant strains [4] [5]
LP-40T-20(1-28)-C₁₆ (TRM replaced by palmitic acid directly conjugated)N-terminal helices of NHR (different binding mode than pocket binders)Enhanced membranotropism & binding affinity; More potent inhibition of cell-cell fusion; Synergy with pocket-binding inhibitors [2]
LP-11 / LP-19C34 analogs (containing pocket-binding domain) with fatty acid conjugation via flexible linkerDeep pocket and membrane-proximal regionsExceptional potency & stability; High barrier to resistance; Long-acting in vivo efficacy [2]

Enfuvirtide's legacy extends beyond its clinical utility. It established the viability of peptide biologics for chronic antiviral therapy, overcoming significant manufacturing hurdles. It provided crystallographic and biophysical validation of the gp41 fusion mechanism, guiding next-generation inhibitor design. Furthermore, its limitations directly fueled innovations in peptide engineering—particularly lipidation and structure stabilization (e.g., M-T hook modifications)—leading to inhibitors with dramatically improved pharmacodynamics and potential for less frequent administration [2] [5]. While newer classes of entry inhibitors (e.g., CCR5 antagonists, attachment inhibitors) and advanced small molecules have emerged, enfuvirtide remains a seminal example of how rational, structure-guided peptide mimetic design can yield effective therapies against challenging targets like protein-protein interactions involved in viral entry.

Properties

CAS Number

159519-65-0

Product Name

Enfuvirtide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Solubility

Negligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL.

Synonyms

DP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.